molecular formula C6H12ClFN2O B13626865 1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride

1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride

Katalognummer: B13626865
Molekulargewicht: 182.62 g/mol
InChI-Schlüssel: URRGZZKCOHUPKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride is a chemical compound with a molecular formula of C6H12ClFN2O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride typically involves the reaction of 2-oxopyrrolidine with 2-fluoroethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride is unique due to the combination of the fluoroethyl group and the pyrrolidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H12ClFN2O

Molekulargewicht

182.62 g/mol

IUPAC-Name

[1-(2-fluoroethyl)-2-oxopyrrolidin-3-yl]azanium;chloride

InChI

InChI=1S/C6H11FN2O.ClH/c7-2-4-9-3-1-5(8)6(9)10;/h5H,1-4,8H2;1H

InChI-Schlüssel

URRGZZKCOHUPKC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)C1[NH3+])CCF.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.